N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251671-45-0
VCID: VC4291501
InChI: InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-5-4-9(23-2)8-12(10)24-3/h4-8,20H,1-3H3,(H,18,21)
SMILES: CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O)SC=C2
Molecular Formula: C17H16N2O5S
Molecular Weight: 360.38

N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

CAS No.: 1251671-45-0

Cat. No.: VC4291501

Molecular Formula: C17H16N2O5S

Molecular Weight: 360.38

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide - 1251671-45-0

Specification

CAS No. 1251671-45-0
Molecular Formula C17H16N2O5S
Molecular Weight 360.38
IUPAC Name N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Standard InChI InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-5-4-9(23-2)8-12(10)24-3/h4-8,20H,1-3H3,(H,18,21)
Standard InChI Key NWDGBAFMPXFFMX-UHFFFAOYSA-N
SMILES CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O)SC=C2

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s molecular formula, C₁₇H₁₆N₂O₅S, corresponds to a molar mass of 360.38 g/mol . Its IUPAC name, N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide, reflects the integration of a thieno[3,2-b]pyridine scaffold with a 2,4-dimethoxyphenyl carboxamide substituent. Key structural features include:

  • A bicyclic thienopyridine system with a ketone group at position 5 and a hydroxyl group at position 7.

  • A methyl group at position 4, enhancing steric bulk and potential hydrophobic interactions.

  • A 2,4-dimethoxyphenyl moiety linked via a carboxamide bridge, contributing to electronic diversity and hydrogen-bonding capabilities .

The SMILES representation, CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O)SC=C2, encodes these substituents and their spatial arrangement .

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number1251671-45-0
Molecular FormulaC₁₇H₁₆N₂O₅S
Molecular Weight360.38 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through multi-step organic reactions, typically involving:

  • Formation of the thienopyridine core: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic or basic conditions.

  • Functionalization: Introduction of the 2,4-dimethoxyphenyl carboxamide group via nucleophilic acyl substitution.

  • Oxidation and hydroxylation: Sequential oxidation at position 5 and hydroxylation at position 7 using agents like hydrogen peroxide or m-CPBA.

Key parameters influencing yield and purity include:

  • Temperature: Reactions often proceed under reflux (80–120°C) to accelerate kinetics.

  • Catalysts: Piperidine or triethylamine catalyze cyclization and amide bond formation .

  • Purification: Chromatography (silica gel) or recrystallization (ethanol/water mixtures) isolates the final product.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Thiourea, EtOH, reflux, 8 h6590
22,4-Dimethoxyaniline, DCC, DMAP7288
3H₂O₂, AcOH, 50°C, 2 h5895

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity, with notable efficacy against Gram-negative bacteria (e.g., E. coli MIC: 8 µg/mL) and fungi (e.g., Candida albicans MIC: 16 µg/mL). Proposed mechanisms include:

  • Inhibition of cell wall synthesis: Interaction with penicillin-binding proteins (PBPs) via the carboxamide group.

  • Intercalation into DNA: Planar thienopyridine core disrupting microbial DNA replication .

Table 3: Comparative Biological Activities of Thienopyridine Derivatives

CompoundTarget Microorganism/Cell LineActivity (MIC/IC₅₀)Source
VC4291501E. coli8 µg/mL
Thieno[2,3-b]pyridineHCT-116 (colon cancer)12 µM

Recent Research Developments

Structural Modifications

Recent efforts focus on optimizing bioavailability via:

  • Prodrug strategies: Esterification of the hydroxy group to enhance membrane permeability.

  • Nanoformulations: Encapsulation in PLGA nanoparticles to improve solubility and targeted delivery .

Clinical Prospects

While preclinical data are promising, challenges remain in:

  • Scale-up synthesis: Transitioning from batch to continuous flow reactors for industrial production.

  • Resistance mitigation: Combinatorial therapies with β-lactam antibiotics to delay microbial adaptation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator